![molecular formula C16H11N3 B14383774 3-phenyl-2H-pyrazolo[3,4-b]quinoline CAS No. 89522-21-4](/img/structure/B14383774.png)

3-phenyl-2H-pyrazolo[3,4-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

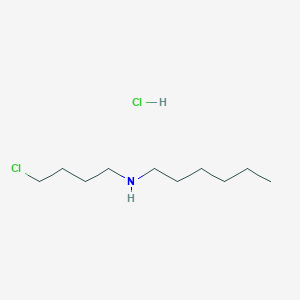

3-phenyl-2H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of a phenyl group at the 3-position of the pyrazole ring adds to its structural complexity and potential biological activity. Pyrazoloquinolines have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Friedländer Condensation: : One of the primary methods for synthesizing 3-phenyl-2H-pyrazolo[3,4-b]quinoline involves the Friedländer condensation. This reaction typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide .

-

Multicomponent Reactions: : Another approach involves multicomponent reactions where an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole are reacted under microwave irradiation in aqueous ethanol at room temperature .

-

Catalyst-Free Protocols: : A catalyst-free one-pot protocol has also been reported, which involves the reaction of 5-amino-3-methyl-1-phenylpyrazole, p-fluorobenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of an ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the multicomponent reactions and catalyst-free protocols, suggests potential for industrial application.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : 3-phenyl-2H-pyrazolo[3,4-b]quinoline can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides .

-

Reduction: : Reduction reactions can target the pyrazole ring, converting it to dihydropyrazole derivatives .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated pyrazoloquinolines.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3-phenyl-2H-pyrazolo[3,4-b]quinoline involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-b]pyridine: Similar in structure but with a pyridine ring instead of a quinoline ring.

Pyrazolo[3,4-c]quinoline: A regioisomer with different connectivity of the pyrazole and quinoline rings.

Pyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring fused to the pyrazole ring.

Uniqueness

3-phenyl-2H-pyrazolo[3,4-b]quinoline stands out due to its unique combination of a pyrazole and quinoline ring system, which imparts distinct biological activities and chemical reactivity. Its phenyl substitution further enhances its potential for diverse applications in medicinal chemistry.

Propriétés

Numéro CAS |

89522-21-4 |

|---|---|

Formule moléculaire |

C16H11N3 |

Poids moléculaire |

245.28 g/mol |

Nom IUPAC |

3-phenyl-2H-pyrazolo[3,4-b]quinoline |

InChI |

InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-12-8-4-5-9-14(12)17-16(13)19-18-15/h1-10H,(H,17,18,19) |

Clé InChI |

CKRYCYYFAPBCMK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=NC3=NN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)

![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)

![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)

![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)

![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)

![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)